molecular formula C12H17NO3 B091789 tert-Butyl (4-methoxyphenyl)carbamate CAS No. 18437-68-8

tert-Butyl (4-methoxyphenyl)carbamate

Cat. No.: B091789
CAS No.: 18437-68-8
M. Wt: 223.27 g/mol
InChI Key: DTJDZTUATTYLBB-UHFFFAOYSA-N
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Description

tert-Butyl (4-methoxyphenyl)carbamate: is an organic compound with the molecular formula C12H17NO3 . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (4-methoxyphenyl)carbamate can be synthesized through the reaction of 4-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and an appropriate amine under controlled conditions. The process may include steps like purification through recrystallization or distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4-methoxyphenyl)carbamate is widely used as a protecting group in peptide synthesis and other organic syntheses. It helps in the selective protection of amine groups, allowing for sequential reactions without interference .

Biology and Medicine: In biological research, it is used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways. It also finds applications in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-methoxyphenyl)carbamate is unique due to the presence of the 4-methoxyphenyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where the methoxy group can participate in additional reactions or provide steric hindrance .

Properties

IUPAC Name

tert-butyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDZTUATTYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372420
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-68-8
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18437-68-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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